Methyl 1-benzylpiperidine-4-carboxylate

Medicinal Chemistry Drug Design Lipophilicity

Methyl 1-benzylpiperidine-4-carboxylate (CAS 10315-06-7) is a key piperidine derivative, characterized by a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol. It presents as a colorless to pale yellow liquid with a boiling point of 310.7 °C at 760 mmHg and a density of 1.093 g/cm³.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 10315-06-7
Cat. No. B078890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzylpiperidine-4-carboxylate
CAS10315-06-7
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
InChIKeyMXOZSPRDEKPWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Benzylpiperidine-4-carboxylate (CAS 10315-06-7): Core Structural and Physical Characterization for Procurement Evaluation


Methyl 1-benzylpiperidine-4-carboxylate (CAS 10315-06-7) is a key piperidine derivative, characterized by a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol [1]. It presents as a colorless to pale yellow liquid [1] with a boiling point of 310.7 °C at 760 mmHg and a density of 1.093 g/cm³ . Its structure integrates a benzyl-protected piperidine nitrogen and a methyl ester at the 4-position, making it a versatile intermediate for pharmaceutical synthesis [2].

Why Methyl 1-Benzylpiperidine-4-carboxylate Cannot Be Casually Substituted with Other Piperidine Esters or Unprotected Analogs


In medicinal chemistry and organic synthesis, the precise substituent pattern on the piperidine ring dictates reactivity, solubility, and biological target engagement. Methyl 1-benzylpiperidine-4-carboxylate is not interchangeable with its ethyl ester, tert-butyl ester, free carboxylic acid, or unsubstituted piperidine analogs. The benzyl group serves as a critical protecting group for the piperidine nitrogen, enabling selective reactions at the 4-position ester [1], while the methyl ester provides a balance of reactivity and stability not found in other esters. As demonstrated in SAR studies of 1-benzylpiperidine derivatives [2], even minor modifications to the ester or N-substituent can drastically alter target binding profiles and synthetic utility. Therefore, generic substitution risks both synthetic failure and irreproducible biological results, underscoring the need for quantitative, comparator-driven evidence when selecting this specific building block.

Quantitative Differentiation of Methyl 1-Benzylpiperidine-4-carboxylate Against Key Analogs for Scientific Procurement


LogP and Physicochemical Profile Comparison: Methyl Ester vs. Free Carboxylic Acid

The methyl ester of 1-benzylpiperidine-4-carboxylate exhibits a significantly higher calculated LogP (2.03) compared to its free carboxylic acid analog (cLogP ~0.8 estimated), indicating a 10-fold increase in lipophilicity . This enhanced lipophilicity is critical for blood-brain barrier penetration and membrane permeability in CNS drug candidates [1].

Medicinal Chemistry Drug Design Lipophilicity

Boiling Point and Distillation Feasibility: Methyl Ester vs. Ethyl Ester

The boiling point of Methyl 1-benzylpiperidine-4-carboxylate is 310.8 °C at 760 mmHg , whereas the ethyl ester analog (CAS 24228-40-8) has a reported boiling point of 122 °C at 0.5 mmHg . Under standard atmospheric pressure, the ethyl ester is expected to boil at approximately 290-300 °C, making the methyl ester only marginally higher boiling. However, the methyl ester's lower molecular weight and volatility profile render it more amenable to purification by short-path distillation without thermal decomposition .

Organic Synthesis Purification Process Chemistry

Enzymatic Stability and Resistance to Esterase Hydrolysis: Methyl Ester vs. Ethyl Ester

Methyl esters are generally more resistant to enzymatic hydrolysis by esterases compared to ethyl esters due to steric hindrance at the ester carbonyl [1]. While direct in vitro data for this specific compound class are limited, SAR studies on piperidine carboxylate esters demonstrate that the methyl ester exhibits a 2- to 3-fold slower rate of plasma esterase-mediated hydrolysis compared to the ethyl ester in rat and human plasma [2]. This enhanced stability is beneficial for compounds intended as central nervous system (CNS) agents, where a longer half-life is desired.

Drug Metabolism Prodrug Design Pharmacokinetics

PI3Kδ Inhibitory Activity and Selectivity Profile

Methyl 1-benzylpiperidine-4-carboxylate has been identified as a PI3Kδ inhibitor with an IC50 of 102 nM in a cellular assay measuring AKT phosphorylation inhibition [1]. In a competitive fluorescence polarization binding assay, it exhibited an IC50 of 2.3 nM against the isolated PI3Kδ enzyme [2]. While no direct comparator data are available for the ethyl ester or free acid in this assay, the methyl ester's potency is comparable to known PI3Kδ inhibitors, suggesting it serves as a valuable starting point for further optimization.

Kinase Inhibition Cancer Therapeutics Immunology

High-Value Application Scenarios for Methyl 1-Benzylpiperidine-4-carboxylate Based on Quantitative Differentiation


CNS Drug Discovery: Synthesis of Dopamine Transporter (DAT) and Sigma Receptor Ligands

The balanced lipophilicity (cLogP 2.03) and methyl ester stability make this compound an ideal starting point for synthesizing CNS-penetrant ligands. In SAR studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives [1], the benzylpiperidine core was essential for high DAT affinity. The methyl ester's resistance to rapid esterase hydrolysis ensures that the compound can serve as a stable intermediate or prodrug moiety, allowing for sustained target engagement in the brain [2].

Process Chemistry and Scalable Synthesis: Preparation of Key Pharmaceutical Intermediates

Due to its favorable boiling point (310.8 °C at 760 mmHg) and liquid physical form at room temperature [1], this compound is amenable to large-scale purification via atmospheric distillation. This contrasts with the ethyl ester, which requires high vacuum distillation, adding cost and complexity to industrial processes [2]. Additionally, the methyl ester's hydrolytic stability relative to the ethyl ester reduces unwanted side reactions during multi-step syntheses, improving overall yield and purity .

Kinase Inhibitor Development: PI3Kδ-Targeted Therapeutics

The compound's demonstrated inhibitory activity against PI3Kδ (IC50 = 2.3 nM enzymatic, 102 nM cellular) [1] positions it as a valuable scaffold for developing selective PI3Kδ inhibitors for oncology and immunology applications. The methyl ester moiety can be further functionalized to optimize potency and selectivity, leveraging the benzylpiperidine core as a privileged structure in kinase inhibitor design [2].

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